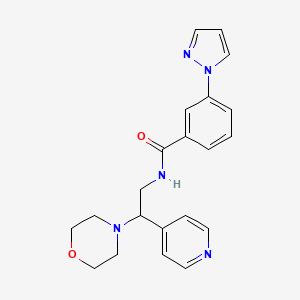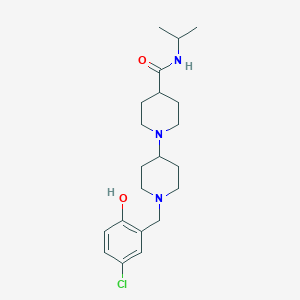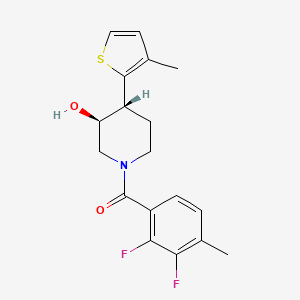![molecular formula C24H30N2O2 B4257351 {4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol](/img/structure/B4257351.png)
{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol
Vue d'ensemble
Description
{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of {4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol is not fully understood. However, it is believed to act on multiple targets in the body, including the cannabinoid receptors, the opioid receptors, and the serotonin receptors. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol in lab experiments is its versatility. It can be used to study a variety of biological processes, including inflammation, pain, and cancer. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
Orientations Futures
There are several potential future directions for research on {4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, {4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol is a chemical compound with significant potential applications in the field of medicine. Its anti-inflammatory, analgesic, and anti-cancer properties make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]-1-[(1-methylindol-3-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-25-16-20(22-5-3-4-6-23(22)25)17-26-13-11-24(18-27,12-14-26)15-19-7-9-21(28-2)10-8-19/h3-10,16,27H,11-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFNIGPENJQPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)(CC4=CC=C(C=C4)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-({1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4257270.png)
![4-(benzyloxy)-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4257274.png)
![6-(1-azepanyl)-N-methyl-N-(2-pyrazinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4257284.png)

![N-cyclopentyl-6-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4257318.png)
![(3R*,4R*)-1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4257323.png)
![ethyl 4-(3-fluorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4257325.png)
![(3S*,4S*)-1-[4-(methylthio)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4257329.png)
![N-(3,5-dimethylphenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]malonamide](/img/structure/B4257336.png)

![(3R)-1-({1-[1-(3-furylmethyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B4257355.png)

![5-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4257375.png)
